1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-

Overview

Description

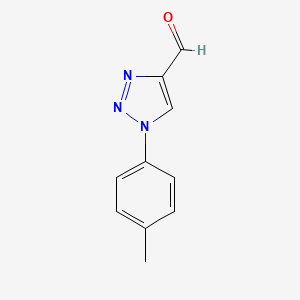

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a formyl group at the 4-position and a 4-methylphenyl group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

Related 1h-1,2,3-triazole derivatives have been reported to target the virus nucleoprotein in influenza a . Additionally, other indole derivatives have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related 1h-1,2,3-triazole analogs have been found to inhibit the enzyme carbonic anhydrase-ii , which plays a crucial role in maintaining acid-base balance in the body. This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may affect similar biochemical pathways.

Result of Action

Related compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may have similar effects.

Action Environment

It is known that the compound is a stable organic compound , suggesting that it may be resistant to various environmental conditions.

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it can form hydrogen bonds with various proteins, affecting their structural conformation and function. The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules .

Cellular Effects

The effects of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and hydrophobic interactions, leading to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress response. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde dehydrogenase, influencing their catalytic activities. These interactions can lead to changes in the levels of various metabolites, affecting the overall metabolic balance within the cell. Additionally, this compound can modulate the activity of cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Its localization is directed by specific targeting signals and post-translational modifications, which ensure that it reaches the appropriate cellular compartments to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of 4-methylphenyl azide and propargyl aldehyde under copper catalysis to form the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the CuAAC reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 1H-1,2,3-Triazole-4-carboxylic acid, 1-(4-methylphenyl)-.

Reduction: 1H-1,2,3-Triazole-4-methanol, 1-(4-methylphenyl)-.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-nitrophenyl)-

- 1H-1,2,3-Triazole-4-carboxaldehyde, 1,5-dimethyl-

- 1H-1,2,4-Triazole-3-carboxaldehyde

Uniqueness: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other triazole derivatives .

Biological Activity

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound characterized by its triazole ring and a formyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 1H-1,2,3-triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is . The structure features a triazole ring substituted at the 4-position with a carboxaldehyde group and at the 1-position with a para-methylphenyl group. This unique substitution pattern influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines. For instance, derivatives of triazole compounds have shown comparable antiproliferative potency to doxorubicin in Jurkat cells with GI50 values ranging from 0.63 to 0.69 μM . Specifically, compound 4a demonstrated significant activity against leukemia cell lines such as K-562 and RPMI-8226 with a GI50 value of 0.15 μM .

Table 1: Anticancer Activity of 1H-1,2,3-Triazole Derivatives

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies indicated that certain triazole derivatives exhibited fungicidal activity against various filamentous fungi and Candida species . The mechanism of action involves the inhibition of fungal cell growth through interference with key metabolic pathways.

Antibacterial Activity

In addition to anticancer and antifungal effects, the compound has been investigated for antibacterial properties. Preliminary results suggest that it may inhibit the growth of specific bacterial strains; however, detailed studies are needed to quantify these effects.

The biological activity of 1H-1,2,3-triazole-4-carboxaldehyde appears to stem from several mechanisms:

- Enzyme Interaction : The compound can modulate the activity of enzymes such as cytochrome P450 by forming stable complexes through hydrogen bonding and hydrophobic interactions.

- Gene Regulation : It influences gene expression by interacting with transcription factors and DNA-binding proteins.

- Cell Signaling : The compound affects cellular signaling pathways related to stress responses and apoptosis.

Case Study: Anticancer Evaluation

A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant cytotoxicity in leukemia cell lines. The compounds induced morphological changes indicative of apoptosis and reduced mitochondrial membrane potential without direct DNA intercalation . This highlights the potential for developing new anticancer agents based on triazole derivatives.

Case Study: Antifungal Screening

In another investigation focusing on the antifungal properties of triazole derivatives, several compounds were screened against four filamentous fungi and four Candida species. The results indicated varying degrees of efficacy, suggesting that structural modifications could enhance bioactivity .

Comparative Analysis

Comparing 1H-1,2,3-triazole-4-carboxaldehyde with similar compounds reveals unique properties attributed to its specific substitutions:

Table 2: Comparison of Triazole Derivatives

| Compound | Anticancer Activity | Antifungal Activity | Notes |

|---|---|---|---|

| 1H-1,2,3-Triazole-4-carboxaldehyde | High | Moderate | Unique substitution pattern |

| 1H-1,2,3-Triazole-4-carboxamide | Moderate | High | Different functional group |

| 1H-1,2,3-Triazole-4-carboxylic acid | Low | Low | Less reactive |

Properties

IUPAC Name |

1-(4-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMLFUJSLSFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447204 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113934-25-1 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.